1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
Research efforts around compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have focused on their synthesis and spectral analysis, laying the groundwork for understanding their potential applications. These studies reveal the process of creating various derivatives and analyzing their structures through spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Such foundational research is crucial for identifying biological activities and potential therapeutic uses of these compounds (Khalid et al., 2016).
Antimicrobial and Antibacterial Properties
Several studies have demonstrated the antimicrobial and antibacterial properties of compounds related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. For instance, novel derivatives have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as leads for the development of new antibacterial agents (Khalid et al., 2016); (Sattar et al., 2016).
Antituberculosis Activity
Compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have also been explored for their potential in treating tuberculosis. Research into thiazole-aminopiperidine hybrid analogues, for example, has identified derivatives that inhibit Mycobacterium tuberculosis GyrB ATPase activity and show promising antituberculosis activity, suggesting a potential pathway for developing new treatments for this disease (Jeankumar et al., 2013).
Anticancer Potential
The search for novel anticancer agents has led to the investigation of derivatives related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. Some derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results in inhibiting cancer cell proliferation and acting as tubulin inhibitors. This highlights the versatility of these compounds and their potential utility in the development of new cancer therapies (Rehman et al., 2018).
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(21-12-9-15-5-2-1-3-6-15)16-10-13-24(14-11-16)29(26,27)18-8-4-7-17-19(18)23-28-22-17/h4-5,7-8,16H,1-3,6,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKVORZTMLBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.